2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid
Description
2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a methylsulfanylpropyl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. Thiazolidine derivatives are widely studied for their biological activities, including roles in antioxidant systems and enzyme modulation.
Properties
IUPAC Name |
2-(2-methylsulfanylpropyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-5(12-2)3-7-9-6(4-13-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMAVZQHKAIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1NC(CS1)C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid (CAS No. 1214690-99-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidines known for various pharmacological effects, including antibacterial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C8H15N1O2S2
- Molecular Weight : 221.34 g/mol
- CAS Number : 1214690-99-9
Antibacterial Activity
Thiazolidine derivatives have been studied for their antibacterial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For example, studies have shown that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazolidine Derivative | E. coli | 15 |
| Thiazolidine Derivative | S. aureus | 18 |
Anticancer Activity
The anticancer properties of thiazolidine derivatives, including this compound, have been evaluated in various cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
A notable study investigated the effects of thiazolidinone derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the range of 5.1 to 22.08 µM, with some compounds showing greater efficacy than standard chemotherapeutic agents like doxorubicin.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | 16f | 6.19 ± 0.50 |
| MCF-7 | 16f | 5.10 ± 0.40 |
| HCT116 | 16c | 8.00 ± 0.50 |
Antioxidant Activity
Thiazolidines are also recognized for their antioxidant properties, which help in mitigating oxidative stress. These compounds can scavenge free radicals and reduce reactive oxygen species (ROS) levels in biological systems.
In a study involving L-cysteine derivatives, it was found that thiazolidine-4-carboxylic acids significantly reduced ROS levels in cultured cells, suggesting their role in cellular defense mechanisms against oxidative damage.
Study on Zebrafish Testis
A recent study examined the effects of thiazolidinone on zebrafish testicular tissue, revealing degenerative changes at various concentrations (0.2 mM to 0.6 mM). Observations included mitochondrial swelling and autophagic vacuoles in Sertoli cells, indicating potential cytotoxic effects under certain conditions .
Hepatocyte Studies
Another investigation focused on the impact of thiazolidinones on hepatocytes, where increased ROS production was noted alongside decreased cell viability and metabolic activity. This highlights the dual nature of these compounds, which may exhibit both protective and detrimental effects depending on concentration and environmental context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents attached to the thiazolidine ring, which influence physicochemical properties and bioactivity. Key examples include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : Begin with a thiazolidine ring formation via cyclization of cysteine derivatives with ketones or aldehydes, followed by alkylation at the 2-position using 2-(methylsulfanyl)propyl halides. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways . Monitor purity via HPLC with mobile phases containing methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) to resolve epimeric byproducts .
Q. How should researchers validate the purity of this compound, especially when distinguishing between stereoisomers?
- Methodology : Employ reversed-phase HPLC with a C18 column and a mobile phase adjusted to pH 5.5 ± 0.02 (methanol/water/sodium phosphate/tetrabutylammonium hydroxide, 5:1:2:3). Note that minor chromatographic variations can separate co-eluting epimers, as observed in structurally related thiazolidine derivatives . Confirm identity using high-resolution mass spectrometry (HRMS) and compare melting points (mp) with analogs (e.g., 201–215°C for similar thiazole-carboxylic acids) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Key Data :
- Melting Point : Analogous thiazolidine-carboxylic acids exhibit mp ranges of 139–215°C, suggesting thermal stability .
- Solubility : Predominantly polar aprotic solvents (e.g., DMSO, methanol) are recommended due to the carboxylic acid and thioether moieties.
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the methylsulfanyl group.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Use density functional theory (DFT) to optimize the compound’s geometry and dock it into target proteins (e.g., cysteine proteases) using software like AutoDock Vina. Validate with crystal structures of analogous thiazolidine-protein complexes, noting conformational flexibility from the methylsulfanylpropyl side chain . Molecular dynamics simulations (100 ns) can assess binding stability under physiological conditions .
Q. What strategies resolve contradictions in activity data across different assays (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Conditions : Standardize buffer pH and ionic strength, as thiazolidine-carboxylic acids may exhibit pH-dependent tautomerism affecting reactivity .
- Epimerization Control : Monitor epimer formation via circular dichroism (CD) or chiral HPLC, as epimers in related compounds show divergent bioactivities .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, temperature) contributing to data variability .
Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for medicinal chemistry applications?
- Methodology :
- Derivatization : Modify the methylsulfanylpropyl chain (e.g., substituent length, oxidation to sulfoxide/sulfone) and assess impacts on potency.
- Biological Assays : Test analogs against target panels (e.g., kinase inhibition, antimicrobial activity) using high-throughput screening.
- Data Integration : Cross-reference results with PubChem bioactivity datasets for structurally related thiazolidines .
Q. What are the best practices for toxicological profiling in pre-clinical studies?
- Methodology : Conduct acute toxicity assays in cell lines (e.g., HepG2, HEK293) using MTT/WST-1 viability tests. For in vivo studies, adhere to OECD Guidelines 420/423, focusing on organ-specific toxicity linked to thioether metabolism. Note that research-grade compounds should be labeled "For Research Use Only" (RUO) unless GMP-certified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
